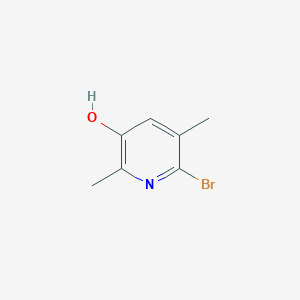

6-Bromo-2,5-dimethylpyridin-3-ol

Description

6-Bromo-2,5-dimethylpyridin-3-ol (CAS: 2752233-18-2) is a pyridine derivative with a hydroxyl group at position 3, bromine at position 6, and methyl groups at positions 2 and 4. Its molecular formula is C₇H₈BrNO, and it has a molecular weight of 202.06 g/mol . This compound serves as a versatile intermediate in pharmaceutical and organic synthesis due to its reactive sites: the bromine atom allows for nucleophilic substitutions, while the hydroxyl group enables hydrogen bonding and further functionalization.

Properties

IUPAC Name |

6-bromo-2,5-dimethylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-3-6(10)5(2)9-7(4)8/h3,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUJLYVKRAIHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,5-dimethylpyridin-3-ol can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is typically carried out under inert atmosphere conditions at elevated temperatures to ensure high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,5-dimethylpyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium phosphate, used to deprotonate intermediates.

Oxidizing and Reducing Agents: For modifying the hydroxyl group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

6-Bromo-2,5-dimethylpyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.

Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dimethylpyridin-3-ol is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine atom and hydroxyl group may play a role in its binding affinity and reactivity.

Comparison with Similar Compounds

Structural Analogs

6-Bromo-2,4,5-trimethylpyridin-3-ol

- Substituents : 6-Br, 2,4,5-Me, 3-OH.

- Molecular Formula: C₈H₁₀BrNO.

- Synthesis : Prepared via electrophilic bromination of 2,4,5-trimethylpyridin-3-ol using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), followed by benzyl protection and Buchwald–Hartwig amination .

- Applications : Used as a precursor for heteroarylamine derivatives in medicinal chemistry.

5,6-Dimethoxypyridin-3-ol

- Substituents : 5,6-OMe, 3-OH.

- Molecular Formula: C₇H₉NO₃.

- Key Differences : Methoxy groups are electron-donating, contrasting with bromine’s electron-withdrawing effect. This alters electronic distribution, making the hydroxyl group more acidic compared to methyl-substituted analogs .

- Applications : Electron-rich pyridines like this are often used in coordination chemistry or as antioxidants.

Functional Analogs

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

- Substituents : 6-Br, hydrazide, 2-Cl.

- Molecular Formula : C₁₃H₁₀BrClN₄O.

- Key Differences : The hydrazide moiety introduces hydrogen-bonding capability, enhancing antimicrobial activity.

- Activity : Exhibits promising antibacterial properties due to synergistic effects of bromine and chlorine substituents .

5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine

- Substituents : 5-Br, 2-Cl, complex side chain.

- Key Differences : The bulky silyl-protected pyrrolidine group increases steric hindrance, limiting reactivity at the bromine site. This design is common in prodrugs or targeted therapies .

Biological Activity

6-Bromo-2,5-dimethylpyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. With the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol, this compound features a unique combination of functional groups, including a bromine atom and a hydroxyl group, which may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The synthesis of this compound can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction. This process involves coupling 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The compound is characterized by its bromine substitution at position 6 and hydroxyl group at position 3, which enhances its reactivity compared to related compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-thrombolytic Properties : Preliminary studies suggest that this compound may inhibit thrombus formation, indicating potential use in cardiovascular therapies .

- Biofilm Inhibition : It has been investigated for its ability to disrupt biofilm formation in bacterial cultures, which could have implications for treating chronic infections .

- Cytotoxic Effects : Limited research has explored the cytotoxic effects of this compound on cancer cell lines. Similar pyridine derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer types .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its effects are mediated through interactions with specific molecular targets such as enzymes or receptors involved in critical biological processes. The presence of the bromine atom and hydroxyl group may enhance its binding affinity to these targets .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-thrombolytic | Inhibits thrombus formation | |

| Biofilm Inhibition | Disrupts biofilm formation in bacterial cultures | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of similar pyridine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies typically employ MTT assays to determine cell viability after treatment with varying concentrations of the compound. Results from these assays indicate that compounds with structural similarities to this compound exhibit significant growth inhibition against these cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.